molecular formula C17H19N3O2 B3355712 Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- CAS No. 633315-70-5

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-

Cat. No.: B3355712
CAS No.: 633315-70-5
M. Wt: 297.35 g/mol
InChI Key: SNBPLVVGJUIERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- typically involves the reaction of aromatic aldehydes with o-phenylenediamine. One common method includes the use of N,N-dimethylformamide and sulfur as reagents. The reaction is carried out under mild conditions, resulting in the formation of the desired imidazolidine compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms, similar to imidazolidine but with different substituents.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Quinoxaline: Another heterocyclic compound with a similar structure but different reactivity and uses.

Uniqueness

Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-2-methyl-3-(4-nitrophenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-14-18(13-15-5-3-2-4-6-15)11-12-19(14)16-7-9-17(10-8-16)20(21)22/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBPLVVGJUIERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(CCN1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476725
Record name Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633315-70-5
Record name Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Reactant of Route 2
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Reactant of Route 3
Reactant of Route 3
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Reactant of Route 5
Reactant of Route 5
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-
Reactant of Route 6
Reactant of Route 6
Imidazolidine, 2-methyl-1-(4-nitrophenyl)-3-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.